![molecular formula C12H7BrS B1589851 1-Bromodibenzothiophene CAS No. 65642-94-6](/img/structure/B1589851.png)
1-Bromodibenzothiophene
Overview
Description
1-Bromodibenzothiophene is an organic compound used as an intermediate in organic synthesis and pharmaceutical development . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of benzothiophene motifs has been achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Another method involves the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides .Molecular Structure Analysis
The molecular formula of 1-Bromodibenzothiophene is C12H7BrS . Its molecular weight is 263.15 . The structure of 1-Bromodibenzothiophene includes a bromine atom attached to a dibenzothiophene core .Chemical Reactions Analysis
1-Bromodibenzothiophene can undergo various reactions. For instance, it can participate in copper-catalyzed Ullmann type reactions to synthesize a primary amine of several polycyclic aromatic compounds . It can also be involved in the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various ranges of primary and secondary amines .Physical And Chemical Properties Analysis
1-Bromodibenzothiophene has a melting point of 84 °C and a predicted boiling point of 386.6±15.0 °C . Its predicted density is 1.611±0.06 g/cm3 . It appears as a powder to crystal in form, and its color can range from white to orange to green .Scientific Research Applications
Organic Electronics Hole-Electron Transport Properties
1-Bromodibenzothiophene has been studied for its potential role in polymer design for organic electronics. Research indicates that bromination of dibenzothiophene (DBT) isomers can significantly affect their electronic and hole transport characteristics, making them suitable as donors/acceptors in advanced organic electronic applications .
Persistent Room-Temperature Phosphorescence
The compound has applications in the development of organic materials capable of persistent luminescence. Studies suggest that 1-Bromodibenzothiophene can be used to boost the efficiency of organic persistent room-temperature phosphorescence, which is crucial for creating high-efficiency luminescent materials .
3. Chemical Synthesis: Copper-Catalyzed Ullmann Type Reaction In chemical synthesis, 1-Bromodibenzothiophene is utilized in one-pot synthesis methods such as the copper-catalyzed Ullmann type reaction to create aminated benzo-fused heterocycles and N-substituted dibenzothiophenes, which are valuable in various chemical industries .
Chemical Sensing Technologies
Due to its luminescent properties, 1-Bromodibenzothiophene can be applied in chemical sensor technologies. It can be used to develop materials that exhibit persistent luminescence, which is beneficial for sensing applications .
Safety and Hazards
1-Bromodibenzothiophene is classified under the GHS05 hazard class . It has hazard statements H314-H227, indicating that it can cause severe skin burns and eye damage, and that it is combustible . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1-bromodibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBGFNZNSEZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470742 | |
Record name | Dibenzothiophene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromodibenzothiophene | |
CAS RN |
65642-94-6 | |
Record name | Dibenzothiophene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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